

A Comparative Toxicological Profile of 1-Methyl-2-pyrrolidineethanol and Structurally Similar Solvents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Methyl-2-pyrrolidineethanol**

Cat. No.: **B046732**

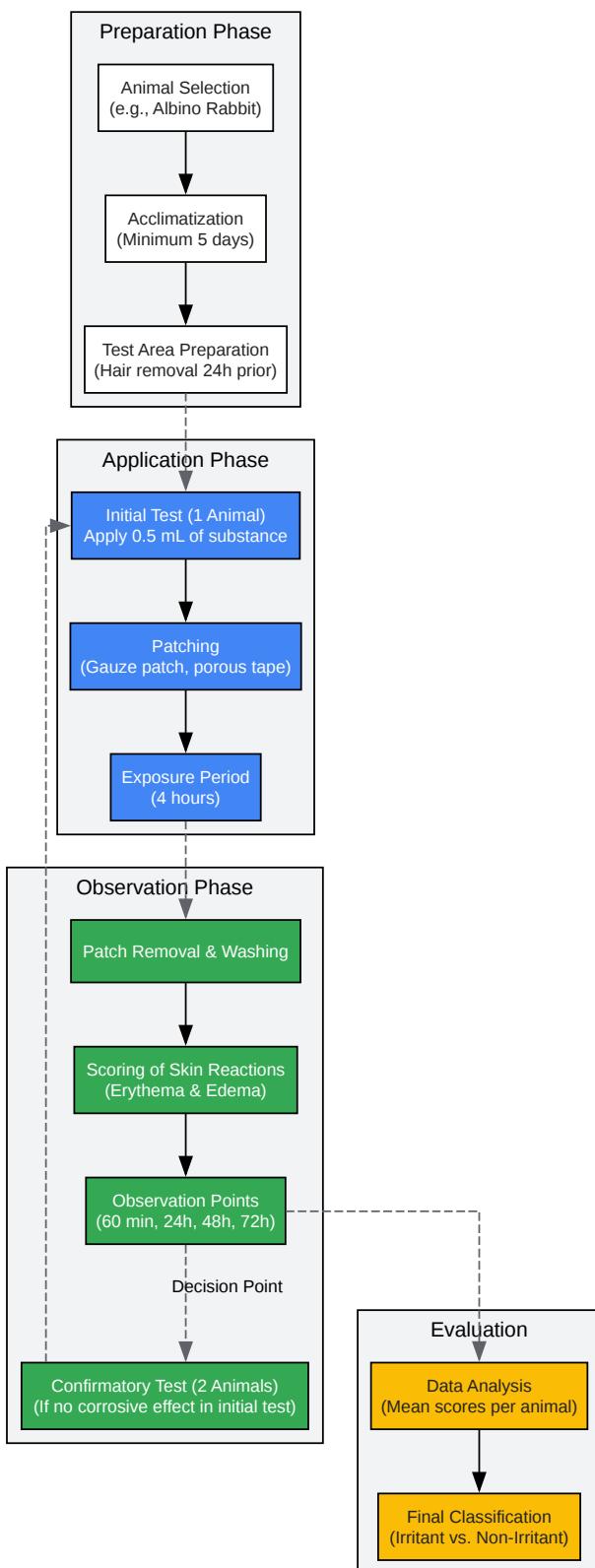
[Get Quote](#)

This guide provides a detailed comparison of the toxicological data for **1-Methyl-2-pyrrolidineethanol** (MPE) against three structurally similar and widely used industrial solvents: N-Methyl-2-pyrrolidone (NMP), N-Ethyl-2-pyrrolidone (NEP), and gamma-Butyrolactone (GBL). The information is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions on solvent selection based on safety and toxicological profiles.

Introduction to the Solvents

1-Methyl-2-pyrrolidineethanol is a heterocyclic organic compound. Its structural similarity to NMP and NEP, both well-characterized pyrrolidone-based solvents, and GBL, a lactone, makes a toxicological comparison relevant. NMP, in particular, has been widely used but is now facing increasing regulatory scrutiny due to its reproductive toxicity.[\[1\]](#)[\[2\]](#)[\[3\]](#) This has led to a search for safer alternatives, making a clear comparison of toxicological endpoints essential.

Quantitative Toxicological Data Summary


The following table summarizes the key toxicological data for MPE and its comparators. Data has been compiled from safety data sheets, regulatory assessments, and toxicological databases.

Toxicological Endpoint	1-Methyl-2-pyrrolidineethanol (MPE)	N-Methyl-2-pyrrolidone (NMP)	N-Ethyl-2-pyrrolidone (NEP)	gamma-Butyrolactone (GBL)
Acute Oral Toxicity (LD50, Rat)	1,800 mg/kg[4]	3,914 mg/kg	No data available	1,582 mg/kg[5]
Acute Dermal Toxicity (LD50)	No data available	8,000 mg/kg (Rabbit)	No data available	>5,000 mg/kg (Guinea Pig)[5]
Acute Inhalation Toxicity (LC50, Rat)	No data available	>5.1 mg/L (4h)[6]	>5.1 mg/m ³ (8h)[7]	>5.1 mg/L (4h)[5]
Skin Irritation	Causes skin irritation[4][8][9]	Causes skin irritation[2][10]	Non-irritant in animal studies[7]	Non-irritant (Rabbit)[5]
Eye Irritation	Causes serious eye damage[4][8][9]	Causes serious eye irritation[11][12]	Causes serious eye damage[7]	Causes serious eye irritation[5]
Skin Sensitization	No data available	Not a sensitizer[11][13]	Not a sensitizer in animal studies[7]	No data available
Mutagenicity (Ames Test)	No data available	Negative[6][12]	Non-mutagenic in animal studies[7]	No data available
Reproductive/Developmental Toxicity	No data available	Category 1B: May damage fertility or the unborn child[1][2][10]	Classified as a reproductive toxicant; may damage the unborn child[7][14]	No data available
Primary Target Organs	Not thoroughly investigated[4]	Reproductive system, Central Nervous System (CNS)[11][15]	Reproductive system, Liver, Kidneys[7]	Central Nervous System (CNS)[16]

Experimental Workflow Visualization

Understanding the protocols behind toxicological assessment is crucial for interpreting data.

The following diagram illustrates a generalized workflow for an in vivo dermal irritation/corrosion study, based on standard regulatory guidelines such as OECD 404.

[Click to download full resolution via product page](#)

Generalized workflow for an *in vivo* dermal irritation test.

Experimental Protocols

Detailed methodologies are critical for the replication and validation of toxicological findings. The data presented in this guide is primarily based on internationally recognized protocols, such as the OECD Guidelines for the Testing of Chemicals.

Acute Oral Toxicity (Based on OECD Guideline 401)

- Objective: To determine the median lethal dose (LD50) of a substance after a single oral administration.
- Methodology:
 - Animals: Healthy, young adult rats of a single strain are used. Animals are fasted prior to dosing.
 - Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube. Several dose levels are used with a number of animals per dose group.
 - Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.
 - Necropsy: A gross necropsy is performed on all animals at the end of the observation period.
 - Data Analysis: The LD50 is calculated using a statistical method, such as probit analysis.

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

- Objective: To assess the potential of a substance to cause skin irritation or corrosion.
- Methodology:
 - Animals: Albino rabbits are typically used. A small area of the animal's back is clipped free of fur.

- Application: A dose of 0.5 mL (for liquids) of the undiluted test substance is applied to the prepared skin and covered with a gauze patch.
- Exposure: The patch is left in place for a 4-hour exposure period.
- Observation: After patch removal, the skin is examined for signs of erythema (redness) and edema (swelling) at specific intervals (e.g., 1, 24, 48, and 72 hours). The reactions are scored according to a standardized scale.
- Classification: The substance is classified as irritant or corrosive based on the severity, persistence, and reversibility of the observed skin reactions.

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

- Objective: To determine the potential of a substance to cause irritation or damage to the eye.
- Methodology:
 - Animals: Albino rabbits are used.
 - Application: A single dose of 0.1 mL of the liquid substance is instilled into the conjunctival sac of one eye of each animal. The other eye remains untreated and serves as a control.
 - Observation: The eyes are examined at 1, 24, 48, and 72 hours after application. Observations are made for effects on the cornea (opacity), iris, and conjunctiva (redness, swelling, discharge).
 - Classification: The substance is classified based on the severity and reversibility of the ocular lesions observed. Substances causing irreversible eye damage are classified as causing serious eye damage.

Bacterial Reverse Mutation Test - Ames Test (Based on OECD Guideline 471)

- Objective: To screen for the mutagenic potential of a substance by assessing its ability to induce reverse mutations in specific strains of *Salmonella typhimurium* and *Escherichia coli*.

- Methodology:
 - Test System: Multiple strains of bacteria that are auxotrophic for an amino acid (e.g., histidine for *S. typhimurium*) are used. They require this amino acid in the growth medium but can revert to prototrophy (not requiring the amino acid) when exposed to a mutagen.
 - Metabolic Activation: The test is conducted both with and without an exogenous metabolic activation system (e.g., a rat liver fraction known as S9 mix) to mimic mammalian metabolism.
 - Exposure: The bacteria, the test substance at several concentrations, and the S9 mix (if applicable) are combined and plated on a minimal agar medium.
 - Incubation & Scoring: The plates are incubated for 48-72 hours. The number of revertant colonies (colonies that have undergone mutation and can now grow on the minimal medium) is counted.
 - Evaluation: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the negative control.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N-Methyl-2-pyrrolidone - Wikipedia [en.wikipedia.org]
- 2. greenfield.com [greenfield.com]
- 3. canada.ca [canada.ca]
- 4. chemicalbook.com [chemicalbook.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. Hazardous substance assessment – 1-Methyl-2-pyrrolidone - Canada.ca [canada.ca]
- 7. N-Ethyl-2-pyrrolidone - Hazardous Agents | Haz-Map [haz-map.com]

- 8. Page loading... [guidechem.com]
- 9. 1-Methyl-2-pyrrolidineethanol | C7H15NO | CID 93363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. shop.msdscatalogservice.com [shop.msdscatalogservice.com]
- 11. N-METHYL-2-PYRROLIDONE (CICAD 35, 2001) [inchem.org]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. ec.europa.eu [ec.europa.eu]
- 14. N-Ethyl-2-pyrrolidone – German Environmental Specimen Bank [umweltprobenbank.de]
- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 16. The clinical toxicology of γ -hydroxybutyrate, γ -butyrolactone and 1,4-butanediol - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Toxicological Profile of 1-Methyl-2-pyrrolidineethanol and Structurally Similar Solvents]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b046732#toxicological-data-of-1-methyl-2-pyrrolidineethanol-compared-to-similar-solvents>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com